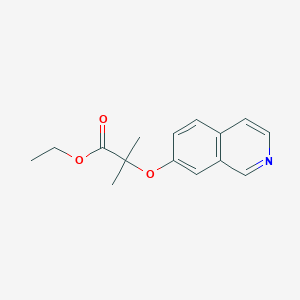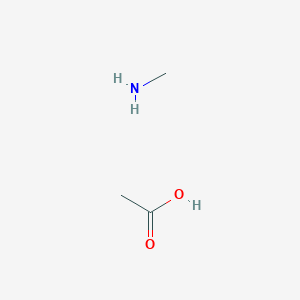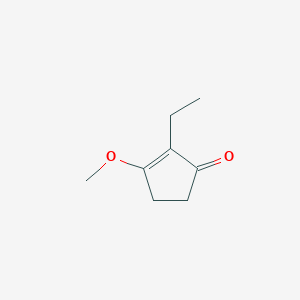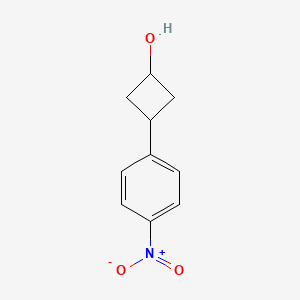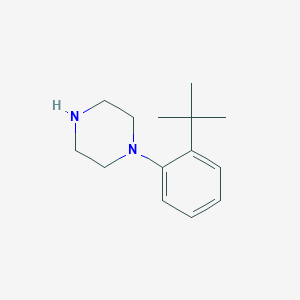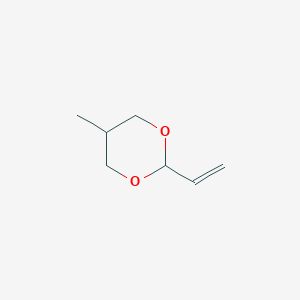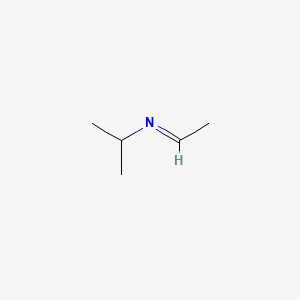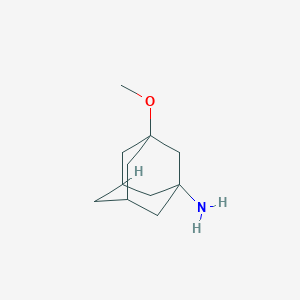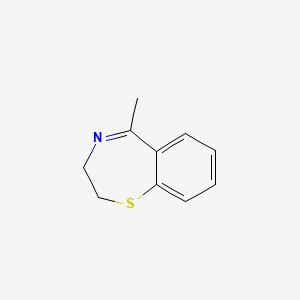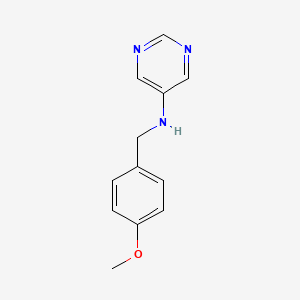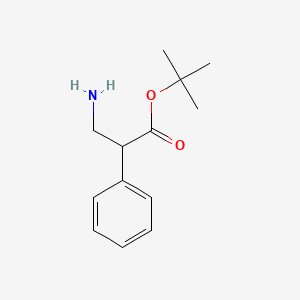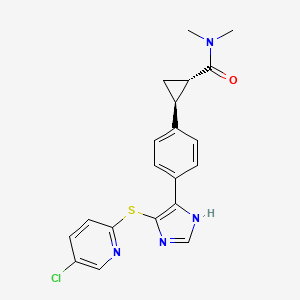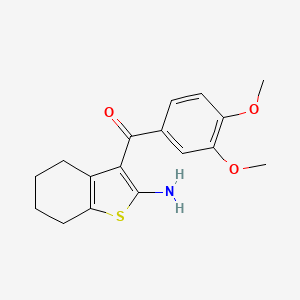![molecular formula C16H22Cl2N2O2 B8513266 (3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B8513266.png)
(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group with two chlorine atoms, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group with chlorine substituents can be introduced through a nucleophilic substitution reaction.
Formation of the Carboxylate Ester: The final step involves the esterification of the piperidine ring with the benzyl group to form the carboxylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzyl 4-(2-(dimethylamino)ethyl)piperidine-1-carboxylate: Similar structure with a dimethylamino group instead of a methylamino group.
3,5-Dichlorobenzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate: Similar structure with an ethylamino group instead of a methylamino group.
Uniqueness
(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H22Cl2N2O2 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-19-5-2-12-3-6-20(7-4-12)16(21)22-11-13-8-14(17)10-15(18)9-13/h8-10,12,19H,2-7,11H2,1H3 |
Clave InChI |
NOHARVLTGDQREF-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
